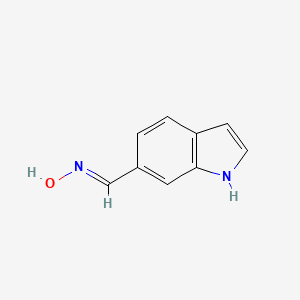

1H-indole-6-carbaldehyde oxime

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(NE)-N-(1H-indol-6-ylmethylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c12-11-6-7-1-2-8-3-4-10-9(8)5-7/h1-6,10,12H/b11-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSVPBLUWVAYFSN-IZZDOVSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN2)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC2=C1C=CN2)/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 1H-indole-6-carbaldehyde oxime

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous natural products and synthetic compounds with profound biological activities.[1] Its unique electronic properties and the ability to participate in various intermolecular interactions make it a cornerstone for designing therapeutic agents.[2] Within this vast chemical space, functionalized indole derivatives like 1H-indole-6-carbaldehyde oxime serve as critical intermediates. While its positional isomer, indole-3-carbaldehyde oxime, is more extensively documented, the 6-substituted analogue provides a distinct vector for molecular elaboration, enabling the exploration of novel pharmacophores.

This guide provides an in-depth, practical overview of the synthesis and rigorous structural characterization of this compound, designed for researchers in organic synthesis and drug development. We will move beyond mere procedural steps to explain the underlying chemical principles and the logic behind the analytical workflow, ensuring a robust and reproducible methodology.

Chemical Structure and Physicochemical Properties

This compound (CAS No: 1018038-62-4) is the product of a condensation reaction between 1H-indole-6-carbaldehyde and hydroxylamine.[3] A key structural feature of oximes is the potential for stereoisomerism around the C=N double bond, leading to syn and anti isomers. The relative stability and isolation of these isomers can be influenced by reaction conditions and the substitution pattern of the indole ring.[4]

Caption: Geometric isomers of this compound.

The table below summarizes the core physicochemical properties of the target compound.

| Property | Value | Source(s) |

| CAS Number | 1018038-62-4 | [3] |

| Molecular Formula | C₉H₈N₂O | [3] |

| Molecular Weight | 160.18 g/mol | [3] |

| Precursor | 1H-Indole-6-carbaldehyde (CAS: 1196-70-9) | [5][6] |

Synthesis of this compound

The conversion of an aldehyde to an oxime is a classic condensation reaction. The process involves the nucleophilic attack of hydroxylamine on the carbonyl carbon of 1H-indole-6-carbaldehyde, followed by dehydration to form the imine (oxime) functional group.[4][7]

Synthetic Principle and Rationale

The standard protocol utilizes hydroxylamine hydrochloride (NH₂OH·HCl) as the source of the nucleophile.[8] Because hydroxylamine itself is a free base, a stoichiometric equivalent or slight excess of a base (e.g., sodium hydroxide, sodium acetate, or an organic base) is required to liberate it from its hydrochloride salt. This ensures the availability of the lone pair on the nitrogen for effective nucleophilic attack on the aldehyde's electrophilic carbonyl carbon. The reaction is typically performed in a protic solvent like ethanol, which helps to solubilize the reagents and facilitate the proton transfer steps involved in the dehydration mechanism.[4]

Sources

- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. 1H-Indole-6-carboxaldehyde | C9H7NO | CID 2773435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 吲哚-6-甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

"1H-indole-6-carbaldehyde oxime" CAS number and molecular formula

An In-Depth Technical Guide to 1H-indole-6-carbaldehyde oxime

Abstract: This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. We will cover its core chemical identifiers, physicochemical properties, a detailed synthesis protocol with mechanistic insights, and a discussion of its potential applications based on the broader activities of the indole oxime chemical class. This document is intended for researchers, chemists, and professionals in drug development who require a detailed understanding of this compound's synthesis and characteristics.

Compound Identification and Core Properties

This compound is a derivative of indole, a ubiquitous bicyclic aromatic heterocycle that forms the core of many biologically active compounds. The addition of a carbaldehyde oxime functional group at the 6-position of the indole ring creates a molecule with significant potential for further chemical modification and as a pharmacophore in drug discovery programs.

Key Identifiers:

-

Chemical Name: 1H-Indole-6-carboxaldehyde oxime[1]

-

CAS Number: 1018038-62-4[1]

-

Synonyms: n-(1h-indol-6-ylmethylidene)hydroxylamine, (E)-1h-indole-6-carbaldehyde oxime[1]

Physicochemical Data Summary:

| Property | Value | Source(s) |

| Molecular Weight | 160.18 g/mol | [1][2][3] |

| PubChem CID | 24967543 | [3] |

| Canonical SMILES | C1=CC2=C(C=C1C=NO)C=CN2 | N/A |

| InChI Key | Information not available | N/A |

| Appearance | White to light yellow/orange crystalline powder (typical for related isomers) | [4] |

| Solubility | Soluble in organic solvents like DMSO and methanol (inferred from related compounds) | N/A |

Synthesis and Mechanistic Rationale

The synthesis of this compound is a straightforward and high-yielding oximation reaction. This reaction involves the condensation of the parent aldehyde, 1H-indole-6-carbaldehyde, with hydroxylamine.

Parent Aldehyde:

The choice of reagents and conditions is critical for ensuring a high yield and purity of the final oxime product. The reaction proceeds via nucleophilic addition of hydroxylamine to the carbonyl carbon of the aldehyde, followed by dehydration to form the oxime C=N double bond.

Detailed Experimental Protocol: Oximation of 1H-indole-6-carbaldehyde

This protocol is adapted from standard oximation procedures for aromatic aldehydes, such as those described for the closely related indole-3-carbaldehyde oxime.[6][7][8]

Materials:

-

1H-indole-6-carbaldehyde

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃)

-

Ethanol (95%) or Tetrahydrofuran (THF)

-

Deionized water

-

Magnetic stirrer and hotplate

-

Round-bottom flask and condenser

Procedure:

-

Dissolution of Aldehyde: In a round-bottom flask, dissolve 1.0 equivalent of 1H-indole-6-carbaldehyde in a suitable solvent such as 95% ethanol. The volume should be sufficient to ensure complete dissolution.

-

Preparation of Hydroxylamine Solution: In a separate beaker, prepare a solution of hydroxylamine by dissolving 1.5 to 5 equivalents of hydroxylamine hydrochloride and an equimolar amount of a base (e.g., sodium hydroxide) in a minimal amount of water, followed by dilution with the reaction solvent (ethanol).[6]

-

Scientific Rationale: Hydroxylamine hydrochloride is a salt. The addition of a base like NaOH is essential to liberate the free hydroxylamine (NH₂OH), which is the active nucleophile required to attack the aldehyde's carbonyl carbon. Using an excess of hydroxylamine ensures the reaction goes to completion.

-

-

Reaction Execution: Cool the aldehyde solution in an ice bath to 0°C. Add the hydroxylamine solution dropwise to the stirred aldehyde solution.

-

Reaction Monitoring: Allow the mixture to slowly warm to room temperature and stir for 2-4 hours.[6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot has disappeared.

-

Work-up and Isolation: Once the reaction is complete, the solvent is typically removed under reduced pressure. The resulting residue is then partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or dichloromethane/hexane) to afford the final product as a crystalline solid.[9]

Synthesis Workflow Diagram

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. scbt.com [scbt.com]

- 3. labsolu.ca [labsolu.ca]

- 4. chemimpex.com [chemimpex.com]

- 5. 1H-Indole-6-carboxaldehyde | C9H7NO | CID 2773435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes † | MDPI [mdpi.com]

An In-Depth Technical Guide to 1H-Indole-6-Carbaldehyde Oxime: Synthesis, Properties, and Applications

This technical guide provides a comprehensive overview of 1H-indole-6-carbaldehyde oxime, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into its chemical identity, synthesis, physicochemical properties, and potential applications.

Chemical Identity and Nomenclature

The foundational step in understanding any chemical entity is to establish its precise identity. This compound is a derivative of indole, a bicyclic aromatic heterocycle, characterized by the presence of an oxime functional group at the 6-position of the indole ring.

IUPAC Name: (NE)-N-(1H-indol-6-ylmethylidene)hydroxylamine[1]

This systematic name precisely describes the molecule's structure, indicating the indole core, the position of the carbaldehyde oxime group, and its (E)-configuration, which is typically the more stable isomer.

Synonyms:

Chemical Structure:

Caption: Chemical structure of this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through the condensation reaction of its corresponding aldehyde precursor, 1H-indole-6-carbaldehyde, with hydroxylamine. This is a standard and widely employed method for the preparation of oximes.[4]

Synthetic Workflow

The overall synthetic pathway is a straightforward, single-step conversion. The core principle involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of the aldehyde, followed by dehydration to yield the oxime.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is based on established methods for the synthesis of indole oximes.

Materials:

-

1H-Indole-6-carboxaldehyde

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate or Pyridine

-

Ethanol

-

Water

Procedure:

-

In a round-bottom flask, dissolve 1H-indole-6-carboxaldehyde in a suitable amount of ethanol.

-

In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate). The base is crucial to neutralize the HCl released from hydroxylamine hydrochloride, liberating the free hydroxylamine for the reaction.

-

Add the hydroxylamine hydrochloride solution to the stirred solution of 1H-indole-6-carboxaldehyde at room temperature.

-

The reaction mixture is typically stirred at room temperature for several hours or gently heated to reflux to ensure complete conversion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product may precipitate. If not, the volume of the solvent is reduced under vacuum.

-

The crude product is collected by filtration and washed with cold water.

-

For purification, the crude oxime can be recrystallized from a suitable solvent system, such as an ethanol-water mixture, to yield the pure this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is essential for its application in drug discovery and development, influencing factors such as solubility, stability, and bioavailability.

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O | [2][3] |

| Molecular Weight | 160.18 g/mol | [1][2][3] |

| Appearance | White to off-white solid (predicted) | - |

| Melting Point | Not available | - |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, DMSO, and DMF (predicted). | - |

| CAS Number | 1018038-62-4 | [1][2] |

Spectroscopic Data (Predicted)

Spectroscopic data is critical for the structural elucidation and confirmation of the synthesized compound. While specific experimental spectra for this compound are not widely published, the following are expected characteristic signals based on its structure and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, the N-H proton of the indole, the aldehydic proton of the oxime, and the hydroxyl proton of the oxime.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the eight carbon atoms of the indole ring and the carbon atom of the oxime functional group.

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the indole ring (around 3300 cm⁻¹), C=N stretching of the oxime (around 1650 cm⁻¹), and O-H stretching of the oxime (broad peak around 3200-3400 cm⁻¹).

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 160.18).

Applications and Biological Significance

The indole nucleus is a prominent scaffold in a vast number of natural products and pharmaceutically active compounds. The introduction of an oxime functionality can further enhance the biological activity profile of the indole core.

Potential as Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core that can form crucial hydrogen bonds within the ATP-binding pocket of the enzyme. The indole N-H group and the oxime's hydroxyl and nitrogen atoms can act as both hydrogen bond donors and acceptors, making this compound an interesting candidate for screening against various kinases involved in cancer and inflammatory diseases.

Antimicrobial and Antifungal Activity

Indole derivatives have a long history of being investigated for their antimicrobial properties. The oxime functional group can contribute to this activity through various mechanisms, including the inhibition of essential enzymes in microbial pathways. Therefore, this compound and its derivatives warrant investigation as potential novel antimicrobial and antifungal agents.

Intermediate in Organic Synthesis

Beyond its potential direct biological activity, this compound serves as a versatile intermediate in organic synthesis. The oxime group can be further modified or can direct subsequent reactions, allowing for the construction of more complex indole-based molecules for various applications in materials science and medicinal chemistry.

Conclusion

This compound is a readily accessible indole derivative with significant potential in drug discovery and organic synthesis. Its straightforward synthesis from the corresponding aldehyde and the inherent biological relevance of the indole and oxime moieties make it an attractive scaffold for further investigation. Future research should focus on the thorough evaluation of its biological activity against a range of therapeutic targets and the exploration of its utility as a building block for more complex molecular architectures.

References

- This compound. [URL: https://www.chem-impex.com/products/h379024]

- PubChem. 1H-Indole-6-carboxaldehyde. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2773435]

- Pharmaffiliates. 1H-Indole-6-Carboxaldehyde Oxime. [URL: https://www.pharmaffiliates.com/en/1h-indole-6-carboxaldehyde-oxime]

- Santa Cruz Biotechnology. This compound. [URL: https://www.scbt.com/p/1h-indole-6-carbaldehyde-oxime-1018038-62-4]

- Kalatuwawege, I. P., et al. (2021). Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. Molecules, 26(21), 6658. [URL: https://www.mdpi.com/1420-3049/26/21/6658]

- An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2018/ra/c8ra01546e]

- This compound | SCBT - Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/1h-indole-6-carbaldehyde-oxime-1018038-62-4]

- (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions - ResearchGate. [URL: https://www.researchgate.net/publication/318873757_1H-Indole-3-carboxaldehyde_Synthesis_and_Reactions]

- 1018038-62-4| Chemical Name : 1H-Indole-6-Carboxaldehyde Oxime - Pharmaffiliates. [URL: https://www.pharmaffiliates.com/en/cas-no-1018038-62-4-chemical-name-1h-indole-6-carboxaldehyde-oxime]

Sources

An In-Depth Technical Guide to 1H-Indole-6-Carbaldehyde Oxime for Advanced Research

Introduction: The Strategic Importance of the Indole Scaffold and its Oxime Derivatives

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with profound biological activities.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it a cornerstone in the design of novel therapeutics. Among the vast array of indole derivatives, oximes of indole aldehydes represent a particularly intriguing class of compounds. The introduction of the oxime functionality not only modifies the electronic landscape of the indole ring but also introduces new possibilities for hydrogen bonding and coordination, significantly influencing the molecule's pharmacokinetic and pharmacodynamic profiles.

This guide focuses on 1H-indole-6-carbaldehyde oxime , an isomer that, while less studied than its 3-substituted counterpart, holds significant potential for applications in drug discovery and materials science. We will delve into its physical and chemical properties, propose a robust synthesis protocol, and explore its potential applications, drawing upon both direct data where available and reasoned comparisons with its well-characterized isomer, 1H-indole-3-carbaldehyde oxime.

Physicochemical Properties: A Comparative Analysis

Precise experimental data for this compound is not extensively reported in publicly accessible literature. However, we can establish a reliable profile by combining available vendor information with a comparative analysis of its precursor, 1H-indole-6-carboxaldehyde, and its structural isomer, 1H-indole-3-carbaldehyde oxime.

| Property | This compound | 1H-Indole-3-Carbaldehyde Oxime (for comparison) | 1H-Indole-6-Carboxaldehyde (Precursor) |

| Molecular Formula | C₉H₈N₂O[2][3] | C₉H₈N₂O | C₉H₇NO[4] |

| Molecular Weight | 160.18 g/mol [2][3] | 160.18 g/mol | 145.16 g/mol [4] |

| CAS Number | 1018038-62-4[5] | 2592-05-4 | 1196-70-9[4] |

| Appearance | Expected to be a white to off-white solid | White to light yellow crystalline powder | Solid |

| Melting Point | Data not available | ~195 °C | 127-131 °C |

| Boiling Point | Data not available | Data not available | Data not available |

| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols. Limited solubility in water. | Soluble in polar organic solvents | Soluble in organic solvents |

Expert Insights: The position of the carbaldehyde oxime group on the indole ring is expected to influence its physical properties. The melting point of this compound is likely to be in a similar range to its 3-isomer, although crystal packing differences could lead to variations. The solubility profile is anticipated to be dominated by the polar oxime and the N-H group of the indole, favoring polar organic solvents.

Synthesis of this compound: A Validated Protocol

The synthesis of aldoximes from their corresponding aldehydes is a well-established and robust chemical transformation. The following protocol is adapted from the reliable synthesis of 1H-indole-3-carbaldehyde oxime and is expected to yield the target compound with high purity.[6][7]

Reaction Scheme

Caption: Reaction scheme for the synthesis of this compound.

Step-by-Step Experimental Protocol

-

Reagent Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 1H-indole-6-carboxaldehyde in a minimal amount of 95% ethanol.

-

Hydroxylamine Solution: In a separate beaker, prepare a solution of 1.5 equivalents of hydroxylamine hydrochloride and 1.5 equivalents of sodium hydroxide in a small volume of water.

-

Reaction Initiation: Cool the solution of 1H-indole-6-carboxaldehyde to 0-5 °C in an ice bath. To this, add the aqueous hydroxylamine solution dropwise with continuous stirring.

-

Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane). The disappearance of the starting aldehyde spot and the appearance of a new, more polar product spot indicates reaction completion.

-

Work-up and Isolation: Once the reaction is complete, reduce the ethanol volume under vacuum. Add cold water to the residue to precipitate the crude product.

-

Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. For higher purity, the crude product can be recrystallized from an appropriate solvent system such as ethanol/water or purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Use of Excess Hydroxylamine: Employing a slight excess of hydroxylamine hydrochloride and sodium hydroxide ensures the complete conversion of the starting aldehyde.

-

Controlled Temperature: Starting the reaction at a low temperature helps to control any potential exothermic processes and minimize side reactions.

-

Aqueous Work-up: The product, being an organic molecule with limited water solubility, readily precipitates upon the addition of water, facilitating its isolation.

Spectroscopic Characterization: Elucidating the Structure

The structural confirmation of the synthesized this compound would rely on a combination of spectroscopic techniques. Based on the analysis of its 3-isomer and the known effects of substituent positions on the indole ring, the following spectral data can be anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, the oxime proton (-NOH), and the aldehydic proton (-CH=N). The chemical shifts of the aromatic protons will be influenced by the position of the oxime group. The indole N-H proton will likely appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the nine carbon atoms in the molecule. The carbon of the oxime group (C=NOH) will have a characteristic chemical shift in the range of 140-150 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present. Expected characteristic absorption bands include:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the oxime hydroxyl group.

-

N-H stretch: A sharp to medium band around 3300-3400 cm⁻¹ for the indole N-H.

-

C=N stretch: An absorption in the 1620-1680 cm⁻¹ region, characteristic of the oxime C=N bond.

-

N-O stretch: A band in the 900-960 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum of the precursor, 1H-indole-6-carboxaldehyde, shows a prominent molecular ion peak at m/z 145.[4][8] For this compound, a molecular ion peak at m/z 160 is expected, corresponding to its molecular weight.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dictated by the interplay of the indole nucleus and the oxime functional group.

Caption: Key reactive sites of this compound.

-

Acidity of the Oxime Proton: The hydroxyl proton of the oxime is weakly acidic and can be deprotonated by a suitable base, allowing for subsequent alkylation or acylation reactions to form O-substituted oxime ethers and esters.

-

Reactions at the Indole Nitrogen: The N-H proton of the indole ring can also be deprotonated and the resulting anion can undergo alkylation or acylation.

-

Reduction of the Oxime: The C=N bond of the oxime can be reduced to the corresponding aminomethyl indole, a valuable building block in medicinal chemistry.

-

Beckmann Rearrangement: Under acidic conditions, aldoximes can undergo the Beckmann rearrangement to yield amides.

Potential Applications in Drug Discovery and Development

The indole oxime scaffold is of significant interest to researchers in drug development due to its diverse biological activities. While specific studies on this compound are limited, the broader class of indole oximes has shown promise in several therapeutic areas.

-

Kinase Inhibition: Many indole derivatives are known to be potent kinase inhibitors, and the oxime functionality can enhance binding to the ATP-binding site of various kinases. This makes this compound a candidate for screening in cancer and inflammatory disease models.

-

Antimicrobial and Antiviral Activity: The indole nucleus is present in many natural and synthetic antimicrobial and antiviral agents. The oxime group can contribute to these activities by altering the molecule's lipophilicity and hydrogen bonding capacity.

-

Neurological Applications: Indole-based compounds have a long history of use in treating neurological disorders. The structural similarity of the indole core to neurotransmitters like serotonin suggests that derivatives such as this compound could be explored for their potential to modulate neuronal signaling pathways.

Conclusion and Future Directions

This compound is a molecule with considerable, yet largely untapped, potential. This guide provides a comprehensive overview of its known and predicted properties, a reliable synthesis protocol, and a framework for its characterization. The structural features of this compound make it a compelling candidate for further investigation in the fields of medicinal chemistry and materials science. Future research should focus on the experimental determination of its physicochemical properties, a thorough evaluation of its biological activity across various assays, and the exploration of its utility as a versatile synthetic intermediate.

References

-

PubChem. (n.d.). 1H-Indole-6-carboxaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 1H-Indole-6-Carboxaldehyde Oxime. Retrieved from [Link]

-

Kalatuwawa, I. P., Gunaratna, M. J., & Udukala, D. N. (2021). Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. Molecules, 26(21), 6658. Available at: [Link]

-

NIST. (n.d.). Indole-6-carboxaldehyde. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Indole-6-carboxaldehyde. NIST Mass Spectrometry Data Center. Retrieved from [Link]

-

Bansal, Y., & Silakari, O. (2014). The therapeutic journey of indoles: a patent review. Expert opinion on therapeutic patents, 24(6), 641–681. Available at: [Link]

-

El-Sawy, E. R., Bassyouni, F. A., & Abu-Bakr, S. H. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 723-742. Available at: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. rsc.org [rsc.org]

- 3. labsolu.ca [labsolu.ca]

- 4. 1H-Indole-6-carboxaldehyde | C9H7NO | CID 2773435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Indole-6-carboxaldehyde [webbook.nist.gov]

An In-depth Technical Guide to the E/Z Isomerism and Stereochemistry of 1H-indole-6-carbaldehyde oxime

Abstract

The stereochemical configuration of pharmacologically active molecules is a critical determinant of their efficacy, safety, and pharmacokinetic profiles. For compounds containing a C=N double bond, such as oximes, this manifests as E/Z isomerism. This guide provides a comprehensive technical overview of the stereochemistry of 1H-indole-6-carbaldehyde oxime, a molecule of interest in medicinal chemistry due to the prevalence of the indole scaffold in numerous bioactive compounds.[1][2] We will delve into the synthesis of this oxime, the factors governing the resulting isomeric ratio, robust analytical techniques for isomer differentiation and characterization, and the profound implications of its stereochemistry. This document is designed to serve as a practical and authoritative resource, blending established chemical principles with actionable experimental protocols.

Introduction: The Significance of Oxime Stereochemistry

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural and synthetic biologically active compounds.[1][3] When an indole-carbaldehyde is converted to its corresponding oxime, a new stereocenter is introduced at the C=N double bond, leading to the formation of E (entgegen) and Z (zusammen) isomers.

The spatial arrangement of the hydroxyl group relative to the indole ring is not a trivial distinction. This seemingly subtle structural difference can dramatically alter a molecule's interaction with biological targets, such as enzymes or receptors.[4][5] For instance, the antidepressant activity of fluvoxamine is exclusively associated with its E-isomer.[4] Therefore, the ability to selectively synthesize, separate, and unambiguously characterize the isomers of this compound is paramount for any research or development program involving this molecule.

The interconversion between E and Z isomers of oximes typically has a high energy barrier at room temperature, making the individual stereoisomers stable and isolable.[6] This stability contrasts with imines, which often interconvert rapidly.[6] The higher barrier in oximes is attributed to the electronegative oxygen atom, which alters the hybridization and energy of the nitrogen lone pair involved in the isomerization transition state.[6]

Diagram: E/Z Isomers of this compound

Caption: Geometric isomers of this compound.

Synthesis and Control of Isomeric Ratio

The synthesis of this compound is typically achieved through the condensation of the parent aldehyde with hydroxylamine. However, the choice of reaction conditions can significantly influence the kinetic and thermodynamic ratio of the resulting E/Z isomers.

Standard Oximation Protocol

The most common method involves the reaction of 1H-indole-6-carbaldehyde with hydroxylamine hydrochloride in the presence of a base.[7]

Protocol: Synthesis of this compound

-

Dissolution: Dissolve 1H-indole-6-carbaldehyde (1 equivalent) in a suitable solvent such as ethanol or tetrahydrofuran (THF).

-

Reagent Preparation: In a separate flask, dissolve hydroxylamine hydrochloride (NH₂OH·HCl, 1.5-5 equivalents) in an aqueous solution of a base (e.g., NaOH, Na₂CO₃, or pyridine, 1.5-5 equivalents) at 0-5 °C.[8][9]

-

Reaction: Add the hydroxylamine solution dropwise to the aldehyde solution at 0-5 °C with constant stirring.

-

Incubation: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, remove the organic solvent under reduced pressure. Dilute the residue with water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product, typically a mixture of E and Z isomers, can be purified by column chromatography.[10]

Factors Influencing E/Z Selectivity

The stereochemical outcome of the oximation is not random; it is governed by the reaction mechanism and conditions.

-

pH Control: The pH of the reaction medium is a critical factor. Acidic conditions can promote the isomerization of the initially formed kinetic product to the more thermodynamically stable isomer.[8][11] Studies on indole-3-carbaldehyde oximes have shown that acidic conditions favor the formation of the syn (or Z) isomer, while neutral or basic conditions may yield mixtures or favor the anti (or E) isomer.[8] This is because acid can catalyze the rotation around the C=N bond through protonation of the oxime nitrogen.[12]

-

Thermodynamic vs. Kinetic Control: Most synthetic methods provide mixtures of E and Z isomers, or they yield the thermodynamically more stable E isomer.[13] The E-isomer is often, but not always, the more stable form due to reduced steric hindrance between the hydroxyl group and the bulkier substituent on the carbon (in this case, the indole ring).[4][14]

-

Solvent-Free and Alternative Methods: Mechanochemical synthesis, performed by milling the reactants together in the absence of a solvent, has emerged as a green and efficient alternative.[11] These methods can sometimes offer different isomeric ratios compared to solution-phase reactions.[11]

Isomer Separation and Purification

Due to their different spatial arrangements, E and Z isomers possess distinct physical properties, such as polarity and crystal packing, which allows for their separation.

| Method | Principle | Key Considerations |

| Column Chromatography | Differential adsorption of isomers onto a stationary phase (e.g., silica gel) based on polarity.[10] | The less polar isomer typically elutes first. A solvent system with low to moderate polarity (e.g., hexane/ethyl acetate) is often effective. |

| Recrystallization | Differences in the solubility of the isomers in a particular solvent system. | One isomer may be significantly less soluble, allowing it to crystallize out of a concentrated solution, leaving the other in the mother liquor. |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on differential partitioning between a mobile and stationary phase. | Both normal-phase and reverse-phase HPLC can be effective. Method development is required to optimize peak resolution. |

Stereochemical Assignment: A Multi-Technique Approach

Unambiguous determination of the stereochemistry of each isolated isomer is the most critical step. A combination of spectroscopic and analytical techniques provides the highest level of confidence.

Diagram: Analytical Workflow for Stereochemical Assignment

Caption: Workflow for separation and characterization of oxime isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for distinguishing oxime isomers in solution.[15][16]

-

¹H NMR Spectroscopy: The chemical shift of the aldehydic proton (H-C=N) is highly diagnostic.

-

In the Z-isomer , the aldehydic proton is syn to the oxime -OH group. This spatial proximity causes deshielding, resulting in a downfield chemical shift (typically shifted by 0.6-0.7 ppm) compared to the E-isomer.[7]

-

In the E-isomer , the aldehydic proton is anti to the -OH group and experiences a more typical chemical environment, resonating at a higher field (upfield).[7]

-

Protons on the indole ring proximal to the C=N-OH group will also exhibit different chemical shifts between the two isomers due to the anisotropic effect of the C=N bond and through-space interactions.[15]

-

-

¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms, particularly the imine carbon (C=N) and the adjacent indole ring carbons, are sensitive to the stereochemistry.[15] Steric compression in the more hindered isomer can cause certain carbon signals to shift upfield.[15]

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): This is the definitive NMR experiment for assigning stereochemistry. It detects spatial proximity between protons (typically < 5 Å).[4][17]

-

For the Z-isomer , a cross-peak will be observed between the oxime -OH proton and the aldehydic proton (H-C=N).

-

For the E-isomer , a cross-peak should be observed between the aldehydic proton (H-C=N) and the C5-proton of the indole ring. No correlation would be seen between the aldehydic and -OH protons.[4][17]

-

Protocol: NMR Analysis for E/Z Determination

-

Sample Preparation: Prepare separate, high-purity samples of each isolated isomer in a deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred as it can help in observing the exchangeable -OH proton.

-

¹H and ¹³C Acquisition: Acquire standard 1D ¹H and ¹³C NMR spectra for both isomers. Compare the chemical shifts of the H-C=N proton and the aromatic protons.

-

NOESY Experiment: Acquire a 2D NOESY spectrum for each isomer. A mixing time of 500-800 ms is typically appropriate.

-

Data Analysis: Process the spectra and look for the key diagnostic cross-peaks as described above to assign the E and Z configurations.

Single-Crystal X-ray Crystallography

If suitable single crystals can be grown, X-ray crystallography provides irrefutable proof of the solid-state structure and stereochemistry of an isomer.[4][18] It allows for the direct visualization of the atomic arrangement and the geometric relationship around the C=N double bond.[19][20] This technique is considered the "gold standard" for structural elucidation.

Conclusion and Future Outlook

The stereochemistry of this compound is a critical parameter that dictates its physicochemical and biological properties. A systematic approach combining controlled synthesis, chromatographic separation, and rigorous spectroscopic analysis, particularly 2D NOESY NMR, is essential for any research program. While the principles discussed are broadly applicable, it is crucial for researchers to generate specific empirical data for the 6-substituted indole oxime. As the demand for stereochemically pure active pharmaceutical ingredients grows, a thorough understanding and application of these principles will remain fundamental to the successful development of novel indole-based therapeutics.

References

-

Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

-

E/Z configurational determination of oximes and related derivatives through quantum mechanics NMR calculations: scope and limitations of the leading probabilistic methods. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 18, 2026, from [Link]

-

indole and isatin oximes: synthesis, reactions, and biological activity*. (review). (n.d.). Ovid. Retrieved January 18, 2026, from [Link]

-

cis trans isomerism - Why are oxime geometrical isomers stable?. (2015, February 18). Chemistry Stack Exchange. Retrieved January 18, 2026, from [Link]

-

Selective Synthesis of E and Z Isomers of Oximes. (2001). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Indole and Isatin Oximes: Synthesis, Reactions, and Biological Activity. (2005). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. (2019, September 14). PMC - PubMed Central. Retrieved January 18, 2026, from [Link]

-

The role of water on the acid-promoted E/Z isomerization of oximes in aqueous solution. (2002). ResearchGate. Retrieved January 18, 2026, from [Link]

-

How NMR Helps Identify Isomers in Organic Chemistry?. (n.d.). Creative Biostructure. Retrieved January 18, 2026, from [Link]

-

Theoretical Study on Z/E Selectivity in the Oximation of a-Haloacetophenones. (n.d.). Journal of the Korean Chemical Society. Retrieved January 18, 2026, from [Link]

-

Indole and Isatin Oximes: Synthesis, Reactions, and Biological Activity. (Review). (2005). ResearchGate. Retrieved January 18, 2026, from [Link]

-

An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (2018, April 9). RSC Advances (RSC Publishing). Retrieved January 18, 2026, from [Link]

-

Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes †. (2019). Semantic Scholar. Retrieved January 18, 2026, from [Link]

-

Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. (2021, November 3). PMC - NIH. Retrieved January 18, 2026, from [Link]

-

Selective Synthesis of E and Z Isomers of Oximes. (2001, April 24). Semantic Scholar. Retrieved January 18, 2026, from [Link]

-

Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime. (n.d.). PMC - NIH. Retrieved January 18, 2026, from [Link]

-

identification-of-e-and-z-isomers-of-some-cephalosporins-by-nmr.pdf. (2010, March 1). TSI Journals. Retrieved January 18, 2026, from [Link]

-

Polytopal Rearrangement Governing Stereochemistry of Bicyclic Oxime Ether Synthesis. (2022, October 15). MDPI. Retrieved January 18, 2026, from [Link]

-

Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. (2021, November 3). Semantic Scholar. Retrieved January 18, 2026, from [Link]

-

Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. (2019). ResearchGate. Retrieved January 18, 2026, from [Link]

-

1H-Indole-3-carboxaldehyde: Synthesis and Reactions. (2017). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Photocatalyzed Triplet Sensitization of Oximes Using Visible Light Provides a Route to Nonclassical Beckmann Rearrangement Products. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

-

1H-Indole-6-carboxaldehyde. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

-

The origin of the E/Z isomer ratio of imines in the interstellar medium. (2021, April 16). arXiv. Retrieved January 18, 2026, from [Link]

-

Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. (2021). MDPI. Retrieved January 18, 2026, from [Link]

-

Facile Synthesis of E and Z Isomers by the Propyloxime Form. (n.d.). TSI Journals. Retrieved January 18, 2026, from [Link]

-

Synthesis of indole-3-carbaldehyde oxime derivatives and their.... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Oxindole-based inhibitors of cyclin-dependent kinase 2 (CDK2): design, synthesis, enzymatic activities, and X-ray crystallographic analysis. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]

-

Renwang JIANG | Professor | PhD | Jinan University, Guangzhou | Pharmacy | Research profile. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]

-

Introduction to Organic Chemistry - E/Z Isomerism (A-Level Chemistry). (n.d.). Study Mind. Retrieved January 18, 2026, from [Link]

-

Typical chromatogram for separation of positional isomers of o-,m- and p-nitroanline. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Recent advancements on biological activity of indole and their derivatives: A review. (2022, January 1). Chula Digital Collections. Retrieved January 18, 2026, from [Link]

-

Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

-

(PDF) Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. (2021, November 3). ResearchGate. Retrieved January 18, 2026, from [Link]

-

The Origin Of The E/Z Isomer Ratio Of Imines In The Interstellar Medium. (2021, April 20). Astrobiology Web. Retrieved January 18, 2026, from [Link]

-

Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. (2021, November 3). PubMed. Retrieved January 18, 2026, from [Link]

Sources

- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. tsijournals.com [tsijournals.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. ovid.com [ovid.com]

- 8. Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Photocatalyzed Triplet Sensitization of Oximes Using Visible Light Provides a Route to Nonclassical Beckmann Rearrangement Products [organic-chemistry.org]

- 14. asianpubs.org [asianpubs.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. creative-biostructure.com [creative-biostructure.com]

- 17. Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Oxindole-based inhibitors of cyclin-dependent kinase 2 (CDK2): design, synthesis, enzymatic activities, and X-ray crystallographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

An In-depth Technical Guide to 1H-Indole-6-carbaldehyde Oxime: Synthesis, Properties, and Therapeutic Potential

This guide provides a comprehensive technical overview of 1H-indole-6-carbaldehyde oxime, its derivatives, and analogs. It is intended for researchers, scientists, and drug development professionals interested in the chemical synthesis, biological activities, and therapeutic applications of this class of indole compounds. We will delve into the synthetic pathways, explore the underlying mechanisms of their biological action, and discuss their potential as kinase inhibitors and antioxidants.

Introduction: The Indole Scaffold in Drug Discovery

The indole nucleus is a privileged heterocyclic structure found in a vast array of natural products and synthetic compounds with significant pharmacological activities.[1] Its unique electronic properties and ability to participate in various intermolecular interactions have made it a cornerstone in medicinal chemistry.[2] From anticancer agents to treatments for neurological disorders, indole derivatives have demonstrated a remarkable breadth of therapeutic potential.[3] This guide focuses specifically on the 6-substituted indole scaffold, with a primary emphasis on this compound, a molecule of growing interest due to the diverse biological roles of oxime functionalities.[4]

Synthesis of this compound and Its Precursor

The synthesis of this compound is a two-step process that begins with the formylation of the indole ring to produce the key intermediate, 1H-indole-6-carboxaldehyde. This is followed by a standard oximation reaction.

Synthesis of 1H-Indole-6-carboxaldehyde

The introduction of a formyl group at the C6 position of the indole ring can be achieved through electrophilic substitution reactions. The choice of method is critical to control the regioselectivity, as formylation of unsubstituted indole typically occurs at the C3 position. Common methods include the Vilsmeier-Haack and Reimer-Tiemann reactions.[5][6]

-

Vilsmeier-Haack Reaction: This is a widely used method for the formylation of electron-rich aromatic compounds.[7][8] The reaction involves the use of a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[5][7] The electrophilic Vilsmeier reagent then attacks the indole ring. While formylation of indole itself predominantly yields indole-3-carboxaldehyde, modifications to the indole ring or reaction conditions can influence the position of formylation.

-

Reimer-Tiemann Reaction: This reaction is another classical method for the ortho-formylation of phenols, but it can also be applied to electron-rich heterocycles like indoles.[6][9] The reaction typically employs chloroform (CHCl₃) and a strong base, such as sodium hydroxide (NaOH), to generate dichlorocarbene (:CCl₂) as the electrophile.[10]

Experimental Protocol: Synthesis of 1H-Indole-6-carboxaldehyde (Illustrative)

The following is a generalized protocol for the Vilsmeier-Haack formylation, which would require optimization for regioselective synthesis of the 6-isomer, potentially through the use of protecting groups or specific indole precursors.

-

Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, cool a solution of N,N-dimethylformamide (DMF) in an appropriate solvent (e.g., dichloromethane) to 0 °C.

-

Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) to the cooled DMF solution while maintaining the temperature at 0 °C. Stir the mixture for 30 minutes to allow for the formation of the Vilsmeier reagent.

-

Indole Addition: Dissolve the indole starting material in a suitable solvent and add it dropwise to the Vilsmeier reagent solution at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the mixture with a base (e.g., sodium hydroxide solution) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 1H-indole-6-carboxaldehyde.

Caption: Vilsmeier-Haack Formylation of Indole.

Oximation of 1H-Indole-6-carboxaldehyde

The conversion of the aldehyde to the corresponding oxime is a straightforward condensation reaction with hydroxylamine.[11] This reaction is typically carried out in the presence of a base to liberate the free hydroxylamine from its hydrochloride salt.[3][11]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: Dissolve 1H-indole-6-carboxaldehyde in a suitable solvent such as ethanol or a mixture of methanol and water.[12]

-

Reagent Addition: Add hydroxylamine hydrochloride (NH₂OH·HCl) to the solution, followed by a base such as sodium hydroxide or potassium carbonate to neutralize the HCl.

-

Reaction Conditions: Stir the reaction mixture at room temperature or under gentle reflux for a few hours. Monitor the reaction progress by TLC until the starting aldehyde is consumed.[11]

-

Work-up and Purification: Upon completion, cool the reaction mixture and, if necessary, adjust the pH. The product may precipitate and can be collected by filtration. Alternatively, extract the product with an organic solvent. Wash the organic layer, dry it, and remove the solvent under reduced pressure. The crude oxime can be purified by recrystallization or column chromatography.[12]

Caption: Oximation of 1H-Indole-6-carboxaldehyde.

Physicochemical Properties and Characterization

The structural elucidation and confirmation of this compound and its precursor are performed using standard analytical techniques.

| Compound | Molecular Formula | Molecular Weight | Appearance |

| 1H-Indole-6-carboxaldehyde | C₉H₇NO | 145.16 g/mol | Solid |

| This compound | C₉H₈N₂O | 160.18 g/mol | Not specified |

Table 1: Physicochemical Properties [13][14]

Characterization Data (Illustrative):

-

1H-Indole-6-carboxaldehyde:

-

¹H NMR: Expected signals would include peaks for the indole ring protons and a characteristic singlet for the aldehyde proton (CHO) typically in the range of 9-10 ppm.

-

¹³C NMR: The spectrum would show resonances for the carbon atoms of the indole ring and a downfield signal for the carbonyl carbon of the aldehyde group.

-

Mass Spectrometry (MS): The mass spectrum would exhibit a molecular ion peak corresponding to its molecular weight.[14]

-

-

This compound:

-

¹H NMR: The spectrum would show the disappearance of the aldehyde proton signal and the appearance of a new signal for the oxime proton (=N-OH), along with the indole ring protons.

-

¹³C NMR: The carbonyl carbon signal would be replaced by a signal for the oxime carbon (C=N).

-

MS: The mass spectrum would show a molecular ion peak consistent with the molecular weight of the oxime.

-

Biological Activity and Therapeutic Potential

While specific biological data for this compound is limited in the public domain, the therapeutic potential can be inferred from studies on its precursor and the broader class of indole and oxime derivatives.

Antioxidant and Cytoprotective Effects of the Precursor

Recent research has highlighted the significant antioxidant and cytoprotective properties of 1H-indole-6-carboxaldehyde . A study demonstrated that this compound can protect lung fibroblast cells from oxidative stress-induced damage.[15]

Mechanism of Action: Nrf2/HO-1 Pathway Activation

The protective effects of 1H-indole-6-carboxaldehyde are attributed to its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway .[15] Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[16][17][18] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1.[19] Upon exposure to oxidative stress or certain activators, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, including HO-1.[17][19] HO-1 is a potent antioxidant enzyme that plays a crucial role in cellular defense against oxidative damage.[18][20]

The study on 1H-indole-6-carboxaldehyde showed that it promotes the nuclear translocation of Nrf2 and upregulates the expression of HO-1, thereby enhancing the cellular antioxidant capacity.[15] This mechanism suggests that derivatives of 1H-indole-6-carboxaldehyde, including the oxime, may also possess similar antioxidant properties.

Caption: Nrf2/HO-1 Pathway Activation.

Potential as Kinase Inhibitors

The indole scaffold is a common feature in many kinase inhibitors.[21] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.[4] The introduction of an oxime group has been shown to enhance the kinase inhibitory activity of various natural and synthetic compounds.[7][22] For instance, indirubin oximes have demonstrated high-affinity binding to several protein kinases involved in tumorigenesis.[4]

While direct evidence for the kinase inhibitory activity of this compound is not yet available, its structural similarity to other known indole-based kinase inhibitors suggests that it and its derivatives are promising candidates for screening against various kinase targets. The structure-activity relationship (SAR) studies of related indole derivatives can provide valuable insights for the design of novel kinase inhibitors based on the this compound scaffold.[22][23]

Derivatives, Analogs, and Future Directions

The this compound core provides a versatile platform for the development of a diverse library of compounds with potentially enhanced biological activities.

-

O-Alkylation and O-Arylation of the Oxime: Modification of the oxime hydroxyl group can lead to the synthesis of oxime ethers, which may exhibit altered pharmacokinetic properties and target engagement.

-

Substitution on the Indole Ring: Introducing various substituents at other positions of the indole ring can modulate the electronic properties and steric profile of the molecule, influencing its biological activity. SAR studies on indole-6-carboxylic acid derivatives have shown that different substituents can significantly impact their antiproliferative properties.[22]

-

N-Alkylation of the Indole Nitrogen: Alkylation of the indole nitrogen can lead to N-substituted derivatives with potentially different biological activities, as has been demonstrated for indole-3-carbaldehyde oximes.

Future research should focus on the synthesis and biological evaluation of a library of this compound derivatives. Screening these compounds against a panel of kinases and in cellular assays for antioxidant and anti-inflammatory activity will be crucial to unlocking their full therapeutic potential.

Conclusion

This compound represents a promising, yet underexplored, scaffold in medicinal chemistry. Based on the known biological activities of its precursor and the broader class of indole oximes, it holds potential as an antioxidant, cytoprotective agent, and kinase inhibitor. This guide has provided a comprehensive overview of its synthesis and potential therapeutic applications, laying the groundwork for future research and development in this exciting area of drug discovery.

References

-

Al-Ostoot, F. H., et al. (2020). Structure–activity relationships (SAR) of the new indole‐6‐carboxylic acid derivatives. ResearchGate. [Link]

-

Chen, J., et al. (2022). Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry, 87(22), 15539-15546. [Link]

-

Ghozlojeh, N. P., & Setamdideh, D. (2015). Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. Oriental Journal of Chemistry, 31(3), 1823-1825. [Link]

-

Wang, Z., et al. (2022). Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry, 87(22), 15539-15546. [Link]

-

Wikipedia. (n.d.). Reimer–Tiemann reaction. Wikipedia. [Link]

-

Yaka, V. K., & Akbaş, H. (2021). the practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. Journal of Chemical Sciences, 133(3), 1-6. [Link]

-

Unacademy. (n.d.). Reimer-Tiemann Reaction | JEE Chemistry. Unacademy. [Link]

-

Gorgogietas, V. A., et al. (2019). Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential. Molecules, 24(3), 423. [Link]

-

Sestayo, M., et al. (2025). Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity. Molecules, 30(4), 877. [Link]

-

Kumar, D., et al. (2020). Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. Current Drug Targets, 21(11), 1098-1125. [Link]

-

Adewale, O. B., et al. (2021). NRF2 Activation by Nitrogen Heterocycles: A Review. Molecules, 26(23), 7176. [Link]

-

Cocklin, S., et al. (2014). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry, 57(11), 4453-4464. [Link]

-

Das, B., et al. (2012). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Chemistry Central Journal, 6(1), 111. [Link]

-

Kumar, D., et al. (2020). Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. Current Drug Targets, 21(11), 1098-1125. [Link]

-

ResearchGate. (n.d.). Structure/activity relationships of indole derivatives. ResearchGate. [Link]

-

Zhang, P., et al. (2025). Synthesis of 2‐Halo‐3‐Formylindoles via Vilsmeier–Haack Haloformylation Reaction of Oxindole. ChemistrySelect, 10(48), e202503912. [Link]

-

Ghasemi, S., et al. (2022). Modulation of Nrf2/HO-1 by Natural Compounds in Lung Cancer. Molecules, 27(19), 6539. [Link]

-

J&K Scientific LLC. (2021). Reimer-Tiemann Reaction. J&K Scientific LLC. [Link]

-

Ferreira de Oliveira, J. M. P., et al. (2019). Identification of novel indole derivatives acting as inhibitors of the Keap1–Nrf2 interaction. Scientific Reports, 9(1), 8443. [Link]

-

Wu, Y., et al. (2008). Efficient Preparation of Aldoximes from Arylaldehydes, Ethylenediamine and Oxone® in Water. Molecules, 13(8), 1797-1804. [Link]

-

ResearchGate. (n.d.). Oximation of aldehydes and ketones with hydroxylamine hydrochloride in the presence of potassium carbonate in methanol. ResearchGate. [Link]

-

Brainly.in. (2022). Give the mechanism of the Reimer Tieman reaction on indole. Brainly.in. [Link]

-

Kim, K. N., et al. (2020). Indole-6-Carboxaldehyde Isolated from Sargassum thunbergii (Mertens) Kuntze Prevents Oxidative Stress-Induced Cellular Damage in V79-4 Chinese Hamster Lung Fibroblasts through the Activation of the Nrf2/HO-1 Signaling Pathway. Cellular Physiology and Biochemistry, 54(5), 959-974. [Link]

-

Sestayo, M., et al. (2025). Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity. Molecules, 30(4), 877. [Link]

-

Asati, V., et al. (2023). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Anti-Cancer Agents in Medicinal Chemistry, 23(4), 404-416. [Link]

-

Chikhale, R., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chulalongkorn University Digital Collections. [Link]

-

Kaushik, N. K., et al. (2013). Biomedical Importance of Indoles. Molecules, 18(6), 6620-6662. [Link]

-

Chen, J., et al. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21-33. [Link]

-

Pharmaffiliates. (n.d.). 1H-Indole-6-Carboxaldehyde Oxime. Pharmaffiliates. [Link]

-

Zhang, R., et al. (2022). Activation of Nrf2/HO-1 Pathway by Nardochinoid C Inhibits Inflammation and Oxidative Stress in Lipopolysaccharide-Stimulated Macrophages. Frontiers in Pharmacology, 13, 843513. [Link]

-

ResearchGate. (n.d.). Utilization of 1H-Indole-3-carboxaldehyde as a Precursor for the Synthesis of Bioactive Indole Alkaloids. ResearchGate. [Link]

-

Le Tadic-Biadatti, M. H., et al. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12535-12543. [Link]

-

El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 723-751. [Link]

-

PubChem. (n.d.). 1H-Indole-6-carboxaldehyde. PubChem. [Link]

-

Lastres-Becker, I., et al. (2022). Pharmacological Modulation of Nrf2/HO-1 Signaling Pathway as a Therapeutic Target of Parkinson's Disease. Frontiers in Pharmacology, 13, 843513. [Link]

Sources

- 1. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. reddit.com [reddit.com]

- 3. Efficient Preparation of Aldoximes from Arylaldehydes, Ethylenediamine and Oxone® in Water - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Reimer-Tiemann Reaction | JEE Chemistry | JEE Main | JEE Advanced [unacademy.com]

- 10. brainly.in [brainly.in]

- 11. Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid – Oriental Journal of Chemistry [orientjchem.org]

- 12. ias.ac.in [ias.ac.in]

- 13. pharmaffiliates.com [pharmaffiliates.com]

- 14. 1H-Indole-6-carboxaldehyde | C9H7NO | CID 2773435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. NRF2 Activation by Nitrogen Heterocycles: A Review [mdpi.com]

- 17. Frontiers | Activation of Nrf2/HO-1 Pathway by Nardochinoid C Inhibits Inflammation and Oxidative Stress in Lipopolysaccharide-Stimulated Macrophages [frontiersin.org]

- 18. Frontiers | Pharmacological Modulation of Nrf2/HO-1 Signaling Pathway as a Therapeutic Target of Parkinson’s Disease [frontiersin.org]

- 19. Identification of novel indole derivatives acting as inhibitors of the Keap1–Nrf2 interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer | Bentham Science [benthamscience.com]

- 22. researchgate.net [researchgate.net]

- 23. Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies | Bentham Science [benthamscience.com]

Unveiling the Therapeutic Potential of 1H-Indole-6-Carbaldehyde Oxime: A Technical Guide for Drug Discovery

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic molecules with a broad spectrum of biological activities. This technical guide delves into the untapped potential of a specific derivative, 1H-indole-6-carbaldehyde oxime. While direct pharmacological data on this compound is nascent, this paper will synthesize existing knowledge on related indole-containing molecules to forecast its probable biological activities. We will explore its potential as an anticancer, antimicrobial, and anti-inflammatory agent, underpinned by mechanistic insights and supported by detailed experimental protocols for its investigation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel indole-based therapeutics.

Introduction: The Indole Scaffold and the Promise of this compound

The indole ring system, a bicyclic aromatic heterocycle, is a cornerstone of numerous biologically active compounds, including the essential amino acid tryptophan and the neurotransmitter serotonin. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a favored motif in the design of therapeutic agents.[1] Indole derivatives have demonstrated a remarkable range of pharmacological effects, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1]

This guide focuses on the potential of a lesser-explored derivative, this compound. The introduction of an oxime functional group to the indole-6-carbaldehyde core presents an intriguing prospect for novel biological activity. Oximes themselves are known to possess diverse pharmacological applications, from antidotes for nerve agents to components of antibacterial agents.[2] The strategic combination of the indole scaffold with an oxime moiety at the 6-position suggests a high probability of discovering a compound with significant therapeutic value.

This document will serve as a comprehensive resource for the scientific community, providing a theoretical framework for the potential biological activities of this compound, alongside practical, step-by-step protocols for its synthesis and biological evaluation.

Synthesis of this compound

The synthesis of this compound is a straightforward conversion from its corresponding aldehyde, indole-6-carbaldehyde. This reaction is typically achieved through condensation with hydroxylamine hydrochloride in the presence of a base.[3][4]

Experimental Protocol: Synthesis of this compound

Materials:

-

Indole-6-carbaldehyde

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃)

-

Ethanol

-

Water

-

Stir plate and stir bar

-

Round bottom flask

-

Condenser

-

Heating mantle

Procedure:

-

Dissolution: Dissolve indole-6-carbaldehyde in ethanol in a round bottom flask.

-

Hydroxylamine Solution: In a separate beaker, prepare a solution of hydroxylamine hydrochloride and a base (such as sodium hydroxide or sodium carbonate) in a mixture of ethanol and water.[3][4] The base is crucial for the in situ deprotonation of hydroxylamine hydrochloride to generate the reactive hydroxylamine nucleophile.[4]

-

Reaction: Slowly add the hydroxylamine solution to the indole-6-carbaldehyde solution while stirring at room temperature.

-

Heating: Attach a condenser to the flask and heat the reaction mixture to reflux for a specified period (typically 1-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Causality Behind Experimental Choices: The choice of a base is critical; sodium hydroxide or sodium carbonate facilitates the formation of the free hydroxylamine, which is the active nucleophile that attacks the carbonyl carbon of the aldehyde.[4] Ethanol is a common solvent due to its ability to dissolve both the starting material and the reagents. Refluxing provides the necessary activation energy for the condensation reaction to proceed to completion.

Potential Biological Activities and Mechanistic Insights

Based on the known activities of structurally related indole compounds, we can hypothesize several key biological activities for this compound.

Potential Anticancer Activity

The indole scaffold is a prominent feature in a multitude of anticancer agents.[5][6][7][8] Their mechanisms of action are diverse and include the inhibition of tubulin polymerization, topoisomerase inhibition, and modulation of various signaling pathways involved in cell proliferation and apoptosis.[8][9]

Inferred Mechanism of Action: this compound may exert anticancer effects through several potential mechanisms:

-

Tubulin Polymerization Inhibition: Many indole derivatives are known to bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[9]

-

Kinase Inhibition: The indole nucleus can act as a scaffold for designing inhibitors of various protein kinases that are often dysregulated in cancer.

-

Induction of Apoptosis: The compound could trigger programmed cell death by modulating the expression of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10]

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for attachment.[11]

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified duration (e.g., 24, 48, or 72 hours).[11] Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 1.5-4 hours at 37°C.[11][12]

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[11][12]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.[11]

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. This data can be used to determine the IC₅₀ (half-maximal inhibitory concentration) of the compound.

Diagram: Proposed Anticancer Mechanism of Action

Caption: Potential anticancer mechanisms of this compound.

Potential Antimicrobial Activity

Indole alkaloids have been reported to possess significant antimicrobial properties against a wide range of bacteria and fungi.[13][14][15][16][17] The precursor, indole-6-carboxaldehyde, has been isolated from marine algae and has shown some pharmacological activity.[18] Furthermore, derivatives of the isomeric indole-3-carbaldehyde oxime have demonstrated potent urease inhibitory activity, which is a key virulence factor for bacteria like Helicobacter pylori.[2][3][19]

Inferred Mechanism of Action:

-

Enzyme Inhibition: The compound may inhibit essential bacterial enzymes, such as urease, disrupting bacterial metabolism and survival.[19]

-